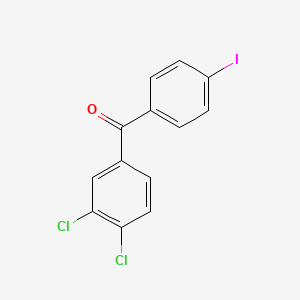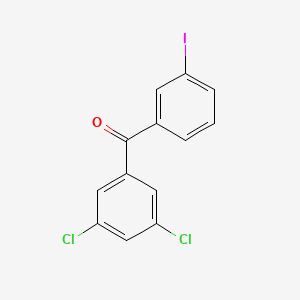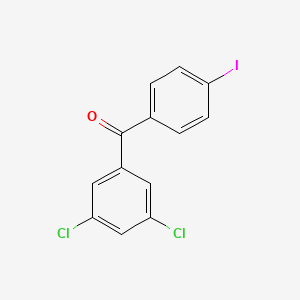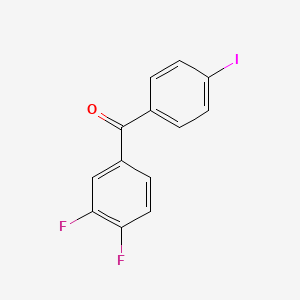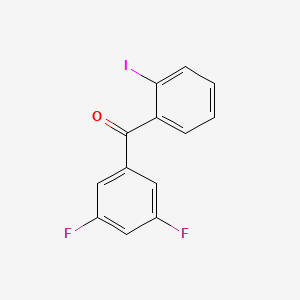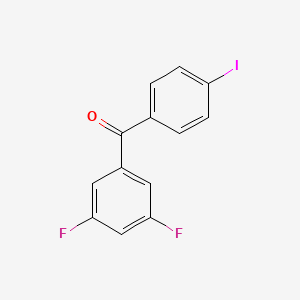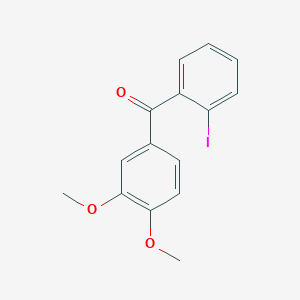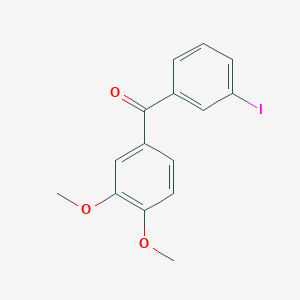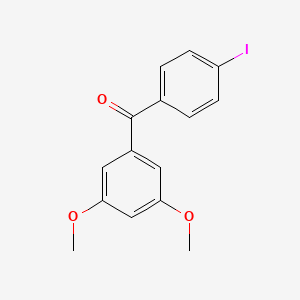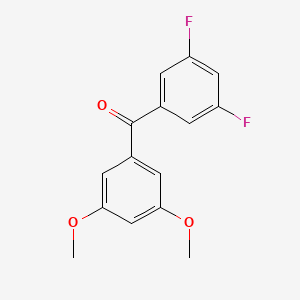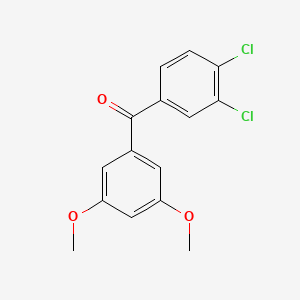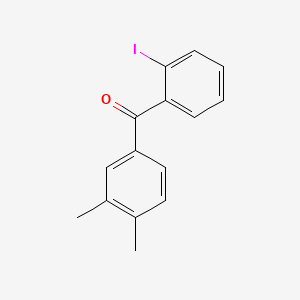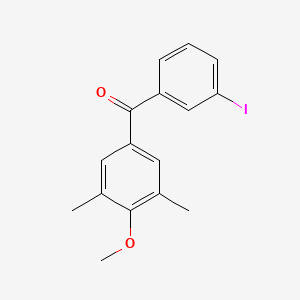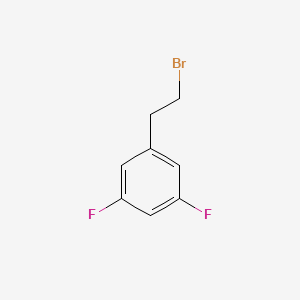
1-(2-Bromoethyl)-3,5-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Bromoethyl)-3,5-difluorobenzene” is a halogenated organic compound. It contains a benzene ring, which is a six-membered ring with alternating double bonds, substituted with bromoethyl and difluoro groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized from a related compound through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a bromoethyl group and two fluorine atoms. The exact positions of these substituents on the benzene ring would depend on the specific isomer of the compound .Chemical Reactions Analysis
The compound, like other halogenated organic compounds, might undergo various chemical reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Halogenated organic compounds generally have higher boiling points and densities compared to their non-halogenated counterparts .Aplicaciones Científicas De Investigación
7. Nanotechnology
- Such compounds can be used to modify the surface properties of nanoparticles, which can be crucial for applications in drug delivery, imaging, and as catalysts .
8. Electronics
- Halogenated aromatic compounds are sometimes used in the synthesis of molecular diodes or other components for molecular electronics .
9. Bioconjugation
- These compounds can be used to attach biomolecules to surfaces or to each other, which is useful in creating biosensors or in bioanalytical applications .
10. Petrochemistry
- In petrochemistry, they may serve as intermediates in the synthesis of high-energy fuels and lubricants .
11. Polymer Chemistry
- They can be involved in the creation of new polymers with specific properties, such as increased thermal stability or unique mechanical characteristics .
12. Quantum Chemistry
- Compounds like 1-(2-Bromoethyl)-3,5-difluorobenzene can be subjects of quantum-chemical calculations to investigate their electronic structure and reactivity .
These applications are based on the general chemical properties of halogenated aromatic compounds and are not specific to 1-(2-Bromoethyl)-3,5-difluorobenzene. For precise applications and detailed methodologies, one would need to consult specialized scientific literature or databases.
13. Flame Retardancy
- Bromine-containing compounds like 1-(2-Bromoethyl)-3,5-difluorobenzene can be used to increase the thermal stability of materials. They are effective in creating flame-retardant microspheres that can be added to polymers to reduce flammability .
14. Pharmaceutical Synthesis
- Aryl bromide compounds are crucial in pharmaceutical synthesis. They can be used to create antimicrobial β-peptidomimetics with high enzymic stability and low toxicity .
15. Polymer Chemistry
- These compounds can be used in the synthesis of poly(pentabromostyrene) micrometer-sized particles for flame-retardant applications, indicating their potential as additives to enhance material safety .
16. Analytical Chemistry
- In analytical chemistry, they may serve as standards or reagents in analytical methods such as chromatography or mass spectrometry to help identify or quantify other substances .
17. Bioconjugation
- These compounds can be used to attach biomolecules to surfaces or to each other, which is useful in creating biosensors or in bioanalytical applications .
18. Petrochemistry
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromoethyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDFMCHYXPCYBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614255 |
Source


|
| Record name | 1-(2-Bromoethyl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3,5-difluorobenzene | |
CAS RN |
958027-90-2 |
Source


|
| Record name | 1-(2-Bromoethyl)-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958027-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethyl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

